2-(2-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
2-(2-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Properties
IUPAC Name |
2-(2-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-2-29-12-9-7-11(8-10-12)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)13-5-3-4-6-14(13)21/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELFNASPLMWNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chlorobenzoyl chloride with 4-ethoxyaniline to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide include:
- (5-Bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone
- (2-Chloro-5-iodophenyl) (4-ethoxyphenyl)methanone
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific molecular structure
Biological Activity
The compound 2-(2-chlorophenyl)-9-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide belongs to a class of purine derivatives that have gained attention for their potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a purine core with various substituents that influence its biological properties. The presence of a carboxamide group and the ethoxy and chlorophenyl moieties are significant for its activity. The molecular formula is C₁₇H₁₈ClN₅O₂, and it has a molecular weight of approximately 363.81 g/mol.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Antiproliferative Activity : Several studies have shown that purine derivatives can inhibit cell proliferation in cancer cell lines. For instance, a related compound demonstrated significant antiproliferative effects with IC₅₀ values in the micromolar range against lung cancer (A549) and prostate cancer (PC-3) cell lines .
- Induction of Apoptosis : The compound may induce apoptosis through intrinsic pathways, as observed in studies where similar purine derivatives inhibited colony formation and migration in cancer cells .
- Antiviral Activity : There is emerging evidence that certain purine derivatives possess antiviral properties. For example, compounds within this class have been evaluated for their effectiveness against strains of influenza virus, showing promising results .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Activity | Cell Line/Pathogen | IC₅₀ Value (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | A549 (lung cancer) | 2.80 | Inhibition of cell proliferation |
| Antiproliferative | PC-3 (prostate cancer) | 5.00 | Induction of apoptosis |
| Antiviral | H5N1 influenza virus | TBD | Inhibition of viral replication |
| Selectivity | GES-1 (normal gastric cells) | 303.03 | Selective toxicity |
Case Studies
- Anticancer Studies : A study investigated the antiproliferative effects of various purine derivatives on human cancer cell lines, including A549 and PC-3. The compound exhibited significant selectivity towards cancer cells over normal cells, indicating its potential as a targeted therapy .
- Antiviral Research : In a recent study focusing on antiviral activities, compounds similar to this compound were synthesized and tested against H5N1 influenza virus strains. Results showed that these compounds could effectively inhibit viral replication in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
